molecular formula C10H9NO3 B14863324 2-Propynyl N-(2-(2-furyl)vinyl)carbamate

2-Propynyl N-(2-(2-furyl)vinyl)carbamate

Cat. No.: B14863324
M. Wt: 191.18 g/mol
InChI Key: NEAIAKVYMMCXNL-AATRIKPKSA-N
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Description

2-Propynyl N-(2-(2-furyl)vinyl)carbamate is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a propynyl group, a furan ring, and a vinyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynyl N-(2-(2-furyl)vinyl)carbamate typically involves the reaction of 2-furylacetylene with isocyanates under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl N-(2-(2-furyl)vinyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and vinyl carbamate moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Propynyl N-(2-(2-furyl)vinyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propynyl N-(2-(2-furyl)vinyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propynyl N-(2-furyl)carbamate
  • 2-Propynyl N-(2-(2-thienyl)vinyl)carbamate
  • 2-Propynyl N-(2-(2-pyridyl)vinyl)carbamate

Uniqueness

2-Propynyl N-(2-(2-furyl)vinyl)carbamate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

prop-2-ynyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

InChI

InChI=1S/C10H9NO3/c1-2-7-14-10(12)11-6-5-9-4-3-8-13-9/h1,3-6,8H,7H2,(H,11,12)/b6-5+

InChI Key

NEAIAKVYMMCXNL-AATRIKPKSA-N

Isomeric SMILES

C#CCOC(=O)N/C=C/C1=CC=CO1

Canonical SMILES

C#CCOC(=O)NC=CC1=CC=CO1

Origin of Product

United States

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